Deoxyviolacein

Vue d'ensemble

Description

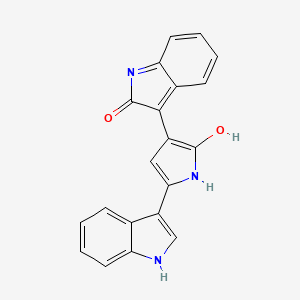

La désoxyviolaceïne est un pigment bis-indole dérivé du L-tryptophane. Il s'agit d'un analogue structurel de la violaceïne, un pigment violet bien connu produit par certaines bactéries. La désoxyviolaceïne est synthétisée en concentrations plus faibles que la violaceïne dans les bactéries de type sauvage. Ce composé a suscité un intérêt en raison de ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses .

Méthodes De Préparation

Voies synthétiques et conditions de réaction : La désoxyviolaceïne peut être synthétisée par fermentation microbienne. Une méthode consiste à utiliser des souches génétiquement modifiées de bactéries telles que Citrobacter freundii. La voie biosynthétique comprend l'expression des gènes vioabce, qui sont responsables de la production de la désoxyviolaceïne . Le processus de fermentation implique généralement la culture des bactéries dans un milieu riche en nutriments, suivie de l'extraction et de la purification du pigment en utilisant des techniques telles que la chromatographie en phase liquide à haute performance .

Méthodes de production industrielle : La production industrielle de la désoxyviolaceïne peut être obtenue en optimisant les conditions de fermentation et en utilisant des souches bactériennes recombinantes. Par exemple, une souche génétiquement modifiée de Yarrowia lipolytica a été utilisée pour produire un mélange de violaceïne et de désoxyviolaceïne. Les pigments sont ensuite séparés et purifiés par chromatographie sur colonne avec un mélange d'acétate d'éthyle et de cyclohexane .

Analyse Des Réactions Chimiques

Types de réactions : La désoxyviolaceïne subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Ces réactions sont catalysées par des enzymes codées par l'opéron vio .

Réactifs et conditions courants : Les réactifs courants utilisés dans la synthèse et la modification de la désoxyviolaceïne comprennent le dinucléotide d'adénine flavine (FAD), le dinucléotide phosphate d'adénine nicotinamide (NADP) et le fer-hème (II). Les réactions se produisent généralement dans des conditions douces, avec la participation de l'oxygène dans l'étape finale de décarboxylation .

Principaux produits : Les principaux produits formés à partir des réactions impliquant la désoxyviolaceïne comprennent divers dérivés possédant des activités biologiques potentielles. Par exemple, l'oxydation enzymatique de la désoxyviolaceïne peut conduire à la formation de composés présentant des propriétés antimicrobiennes améliorées .

Applications de la recherche scientifique

La désoxyviolaceïne a plusieurs applications de recherche scientifique en raison de ses activités biologiques. En chimie, elle est utilisée comme composé modèle pour étudier les pigments bis-indole. En biologie et en médecine, la désoxyviolaceïne s'est avérée prometteuse comme agent antimicrobien et anticancéreux. Elle inhibe de manière significative la prolifération des cellules du carcinome hépatocellulaire à faibles concentrations . De plus, la désoxyviolaceïne a été étudiée pour ses propriétés antioxydantes et sa capacité à résister aux acides, aux alcalins et aux rayonnements ultraviolets .

Mécanisme d'action

Le mécanisme d'action de la désoxyviolaceïne implique son interaction avec des cibles et des voies cellulaires. Il a été démontré qu'elle induit l'apoptose dans les cellules cancéreuses en activant les voies des caspases et en inhibant la prolifération cellulaire . La désoxyviolaceïne présente également une activité antimicrobienne en perturbant les membranes cellulaires bactériennes et en inhibant les enzymes essentielles .

Applications De Recherche Scientifique

Deoxyviolacein has several scientific research applications due to its biological activities. In chemistry, it is used as a model compound to study bis-indole pigments. In biology and medicine, this compound has shown potential as an antimicrobial and anticancer agent. It exhibits significant inhibition of hepatocellular carcinoma cell proliferation at low concentrations . Additionally, this compound has been studied for its antioxidant properties and its ability to resist acid, alkali, and ultraviolet radiation .

Mécanisme D'action

The mechanism of action of deoxyviolacein involves its interaction with cellular targets and pathways. It has been shown to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation . This compound also exhibits antimicrobial activity by disrupting bacterial cell membranes and inhibiting essential enzymes .

Comparaison Avec Des Composés Similaires

La désoxyviolaceïne est similaire à d'autres pigments bis-indole tels que la violaceïne et la prodigiosine. Elle est unique dans ses caractéristiques structurelles et ses activités biologiques. Alors que la violaceïne est plus souvent produite et étudiée, la désoxyviolaceïne offre des avantages distincts en termes de stabilité et de résistance aux facteurs environnementaux . La prodigiosine, un autre pigment bis-indole, est connue pour ses propriétés antimicrobiennes et anticancéreuses, mais elle diffère par sa structure chimique et son mode d'action .

Liste des composés similaires :- Violaceïne

- Prodigiosine

Activité Biologique

Deoxyviolacein, a derivative of the well-known pigment violacein, has garnered significant attention due to its diverse biological activities. This article explores the various biological properties of this compound, including its antimicrobial, antifungal, antiparasitic, and anticancer effects, supported by recent research findings and case studies.

Overview of this compound

This compound is synthesized from L-tryptophan through a series of enzymatic reactions involving the VioA, VioB, VioC, and VioE genes. It is primarily produced by certain strains of bacteria such as Chromobacterium violaceum and Janthinobacterium lividum. While structurally similar to violacein, this compound exhibits distinct biological properties that make it a compound of interest in pharmaceutical research.

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties:

- Bacterial Inhibition : Research indicates that this compound shows bacteriostatic effects against various Gram-positive and Gram-negative bacteria. It has been particularly effective against Staphylococcus aureus and Escherichia coli at concentrations above 6.1 mmol/L .

- Fungal Activity : A study highlighted its strong antifungal activity against Rhizoctonia solani, outperforming its parent compound violacein in this regard .

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 6.1 mmol/L |

| Escherichia coli | 6.1 mmol/L |

| Rhizoctonia solani | Effective at concentrations > 6.1 mmol/L |

Antiparasitic Effects

This compound has shown promise in combating parasitic infections:

- Malaria : It has been found to be effective against Plasmodium falciparum, including drug-resistant strains. Interestingly, this compound was less toxic to mammalian cells compared to violacein, making it a potential candidate for anti-malarial treatment .

- Chagas Disease : Studies have indicated that this compound inhibits Trypanosoma cruzi, the causative agent of Chagas disease, at lower concentrations than currently used treatments like Benznidazole .

Anticancer Properties

The anticancer potential of this compound is notable:

- Cell Line Studies : In vitro studies have shown that this compound induces apoptosis in various cancer cell lines, including HeLa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer). The mechanism involves the generation of reactive oxygen species (ROS) leading to mitochondrial dysfunction and subsequent cell death .

- In Vivo Studies : Animal models have demonstrated that treatment with this compound can lead to tumor regression without adverse effects on healthy tissues .

| Cancer Cell Line | Effect Observed |

|---|---|

| HeLa | Induction of apoptosis |

| A549 | Induction of apoptosis |

| MCF-7 | Induction of apoptosis |

The biological activity of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species Generation : this compound increases ROS levels in cancer cells, leading to oxidative stress and apoptosis .

- Membrane Disruption : It interferes with cellular membranes, affecting the physiological activities of target cells .

- Synergistic Effects : this compound may enhance the efficacy of other antibiotics when used in combination therapies .

Case Studies and Research Findings

Several studies have provided insights into the biological activities of this compound:

- A study conducted by Carvalho et al. (2006) demonstrated that this compound induced significant ROS production in colon cancer cell lines, leading to apoptosis through caspase activation.

- Research by Bilsland et al. (2018) highlighted the reduced toxicity of this compound towards mammalian cells compared to its parent compound while maintaining efficacy against malaria parasites.

Propriétés

IUPAC Name |

3-[2-hydroxy-5-(1H-indol-3-yl)-1H-pyrrol-3-yl]indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13N3O2/c24-19-13(18-12-6-2-4-8-16(12)22-20(18)25)9-17(23-19)14-10-21-15-7-3-1-5-11(14)15/h1-10,21,23-24H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHKIFAKMDLEWJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C3=CC(=C(N3)O)C4=C5C=CC=CC5=NC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is deoxyviolacein, and where is it found?

A: this compound is a violet pigment naturally produced by certain bacteria, including Chromobacterium violaceum, Janthinobacterium lividum, and Pseudoalteromonas species. [, , , , , ]

Q2: How is this compound biosynthesized?

A: this compound biosynthesis originates from L-tryptophan and involves a series of enzymatic reactions catalyzed by the vioABCDE gene cluster. [, , , ] The absence of the vioD gene leads to the exclusive production of this compound, which lacks a hydroxyl group compared to violacein. [, , ]

Q3: What is the relationship between this compound and violacein?

A: this compound is a biosynthetic precursor and structural analog of violacein. Both compounds share a similar bis-indole structure, but this compound lacks a hydroxyl group on one of the indole rings. [, , ]

Q4: Can the this compound biosynthetic pathway accept modified tryptophan analogs?

A: Yes, the enzymes in the this compound biosynthetic pathway exhibit substrate promiscuity. Research has shown that feeding bacteria expressing the vioABCE genes with tryptophan analogs can generate novel this compound analogs. [, ] For instance, supplying 5-bromo-tryptophan or co-expressing a tryptophan 7-halogenase can yield halogenated this compound derivatives. []

Q5: How can this compound production be enhanced in microbial hosts?

A5: Several strategies can enhance this compound production:

- Culture Media Optimization: Cultivating bacteria in minimal media, like Davis minimal broth with glycerol, significantly increases this compound titers compared to nutrient-rich media. []

- Engineering Tryptophan Biosynthesis: Enhancing the supply of L-tryptophan, the precursor molecule, through metabolic engineering strategies targeting the shikimate and tryptophan pathways leads to higher this compound production. [, , ]

- Fungal Elicitation: Introducing fungal elicitors, such as extracts from Agaricus bisporus, can stimulate this compound production in some bacterial strains. []

Q6: What are the potential applications of this compound?

A6: this compound exhibits various biological activities, making it a promising candidate for several applications:

- Antibacterial Agent: this compound displays antibacterial activity against both Gram-positive and Gram-negative bacteria. []

- Anticancer Agent: Research suggests potential antitumor activity for this compound, warranting further investigation for its use in cancer therapies. [, ]

- Antimicrobial Drug: Studies indicate promising antiplasmodial and trypanocidal activities for this compound, suggesting its potential as an antimicrobial drug. []

- Biodegradable Polymer: this compound's color properties make it suitable for incorporation into biodegradable polymers like polyhydroxyalkanoates (PHAs) and cellulose, offering potential applications in packaging and biomedical materials. []

Q7: What is the molecular formula and weight of this compound?

A: The molecular formula of this compound is C19H13N3O, and its molecular weight is 303.32 g/mol. [, , ]

Q8: What are the key spectroscopic features of this compound?

A8: this compound exhibits distinct spectroscopic properties:

- UV-Vis Spectroscopy: It shows characteristic absorption maxima in the visible region, contributing to its violet color. [, ]

- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra provide detailed structural information about this compound. [, , ]

- Mass Spectrometry (MS): MS analysis confirms the molecular weight and fragmentation pattern of this compound. [, ]

Q9: What is the role of computational chemistry in understanding this compound?

A9: Computational chemistry plays a crucial role in:

- Structural Elucidation: Techniques like molecular mechanics and quantum chemical calculations help determine the three-dimensional structure and electronic properties of this compound. [, ]

- Structure-Activity Relationship (SAR) Studies: Computational models help understand how structural modifications in this compound affect its biological activity, facilitating the design of novel analogs with improved potency or selectivity. [, ]

- Drug Design: Computational tools assist in screening virtual libraries of compounds to identify potential this compound analogs with enhanced therapeutic properties. []

Q10: Is this compound stable under different environmental conditions?

A: The stability of this compound can be affected by factors like pH, temperature, and light exposure. Studies suggest that it exhibits good stability under neutral pH, ambient temperature, and dark conditions. [, ]

Q11: How can the stability of this compound be improved?

A: Formulation strategies, such as encapsulation in nanoparticles or incorporation into stable matrices, can enhance this compound's stability and shelf life. []

Q12: What materials is this compound compatible with?

A: this compound exhibits compatibility with various materials, including natural and synthetic polymers. This compatibility makes it suitable for applications in textiles, cosmetics, and biodegradable materials. [, , ]

Q13: How is this compound typically extracted and purified?

A: this compound can be extracted from bacterial cultures using organic solvents like ethyl acetate. Purification typically involves techniques such as column chromatography, often with a cyclohexane/ethyl acetate mobile phase. [, ]

Q14: What analytical methods are used to quantify this compound?

A: High-performance liquid chromatography (HPLC) is commonly used to quantify this compound. Researchers have also developed and validated microplate reader assays, offering a faster and higher-throughput alternative for quantifying this compound. [, , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.